molecular formula C4H4BrNS B1268296 2-Bromo-4-methylthiazole CAS No. 7238-61-1

2-Bromo-4-methylthiazole

Cat. No.: B1268296
CAS No.: 7238-61-1
M. Wt: 178.05 g/mol
InChI Key: KLFWJAAGXUDNIS-UHFFFAOYSA-N
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Description

2-Bromo-4-methylthiazole is an organic compound with the molecular formula C4H4BrNS. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Biochemical Analysis

Biochemical Properties

2-Bromo-4-methylthiazole plays a significant role in biochemical reactions, particularly in the preparation of galactoside inhibitors of galectins . Galectins are a family of proteins that bind to beta-galactoside sugars and are involved in various cellular processes, including cell-cell adhesion, cell-matrix interactions, and apoptosis. The interaction between this compound and galectins is crucial for modulating these processes. Additionally, this compound can interact with other biomolecules, such as enzymes and proteins, through its reactive bromine atom, which can form covalent bonds with nucleophilic sites on these biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, this compound can impact cell function by altering the expression of genes involved in cell growth, differentiation, and apoptosis . These effects are mediated through the compound’s interactions with specific proteins and enzymes within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific target . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity . These effects are dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response . These findings highlight the importance of dose optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and toxicity, as well as its overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments . For example, this compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, the compound can localize to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methylthiazole can be synthesized through several methods. One common approach involves the bromination of 4-methylthiazole. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally benign protocols, such as employing green solvents and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted thiazoles depending on the nucleophile used.

    Oxidation: Carboxylic acids or aldehydes.

    Coupling: Biaryl or heteroaryl compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methylthiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

2-bromo-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-2-7-4(5)6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFWJAAGXUDNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338868
Record name 2-Bromo-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7238-61-1
Record name 2-Bromo-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methyl-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key application of 2-Bromo-4-methylthiazole in organic synthesis?

A1: this compound serves as a valuable building block for creating diverse thiazole derivatives. For example, it can be employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, also known as "click" reactions, to produce novel triazole-thiazole hybrids [].

Q2: Can you describe a specific synthesis route for this compound?

A2: One method for synthesizing this compound involves the application of Ganapathi's method []. While the specific details of this method are not provided in the abstract, it likely involves the bromination of 4-methylthiazole.

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